molecular formula C20H19FN4O3S B11230814 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11230814
M. Wt: 414.5 g/mol
InChI Key: KGWIXCJPWPJHFV-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of structural elements. It includes a benzodioxepin ring, a triazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.

    Coupling Reactions: The benzodioxepin and triazole intermediates are then coupled using thiol-based reagents to form the sulfanyl linkage.

    Introduction of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the electronic properties of the molecule.

    Substitution: The benzodioxepin and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized benzodioxepin or fluorophenyl derivatives.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin and triazole rings may facilitate binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C20H19FN4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H19FN4O3S/c1-25-19(13-3-8-16-17(11-13)28-10-2-9-27-16)23-24-20(25)29-12-18(26)22-15-6-4-14(21)5-7-15/h3-8,11H,2,9-10,12H2,1H3,(H,22,26)

InChI Key

KGWIXCJPWPJHFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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